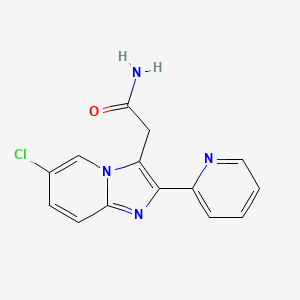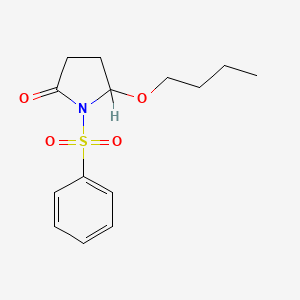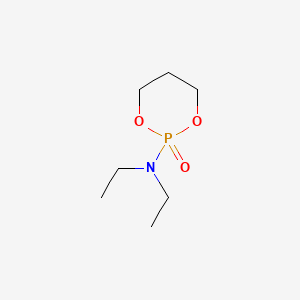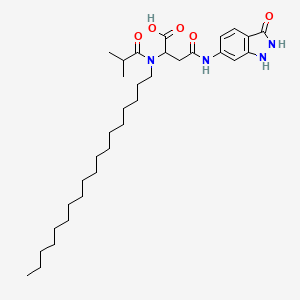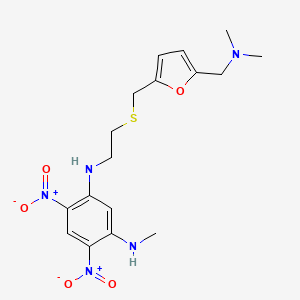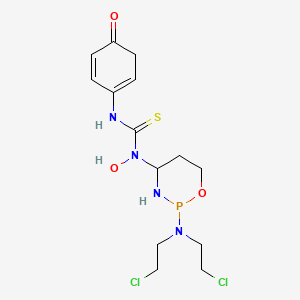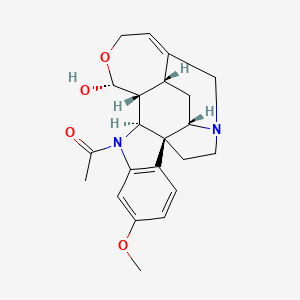
11-Methoxydiaboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methoxydiaboline is an indole alkaloid compound that has been isolated from various species of the Strychnos genus, particularly Strychnos malacoclados . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in phytochemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxydiaboline involves multiple steps, typically starting from simpler indole derivatives. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization: Introduction of methoxy and other functional groups through reactions such as methylation and acetylation.
Cyclization: Formation of the complex ring structure through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
化学反応の分析
Types of Reactions
11-Methoxydiaboline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
11-Methoxydiaboline has several applications in scientific research:
Chemistry: Used as a model compound to study indole alkaloid synthesis and reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine.
Industry: Limited industrial applications due to its complex structure, but it serves as a valuable compound for research and development in pharmaceuticals.
作用機序
The mechanism of action of 11-Methoxydiaboline involves its interaction with various molecular targets. It is believed to exert its effects through:
Binding to specific receptors: This can modulate biological pathways and produce therapeutic effects.
Inhibition of enzymes: It may inhibit certain enzymes, leading to altered metabolic processes.
Interaction with cellular components: This can affect cell signaling and function, contributing to its biological activities.
類似化合物との比較
11-Methoxydiaboline is unique among indole alkaloids due to its specific functional groups and complex structure. Similar compounds include:
Diaboline: Another indole alkaloid with a similar core structure but different functional groups.
Brucine: Shares some structural similarities but has distinct biological activities.
Strychnine: A well-known indole alkaloid with a different mechanism of action and higher toxicity.
These compounds highlight the diversity of indole alkaloids and the unique properties of this compound.
特性
CAS番号 |
36151-16-3 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-12(25)24-17-9-14(27-2)3-4-16(17)22-6-7-23-11-13-5-8-28-21(26)19(20(22)24)15(13)10-18(22)23/h3-5,9,15,18-21,26H,6-8,10-11H2,1-2H3/t15-,18-,19+,20-,21+,22+/m0/s1 |
InChIキー |
CWUAKNMXNCKRQK-ZKRAORQLSA-N |
異性体SMILES |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=C1C=C(C=C6)OC |
正規SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


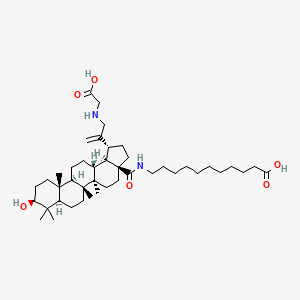

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
